2-(8-Hydroxyquinolin-2-yl)ethyl benzoate
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Overview
Description
2-(8-Hydroxyquinolin-2-yl)ethyl benzoate is a chemical compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate typically involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base, followed by further reactions to form the desired ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(8-Hydroxyquinolin-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(8-Hydroxyquinolin-2-yl)ethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It can be used in the formulation of various industrial products, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate involves its interaction with specific molecular targets and pathways. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate include other 8-hydroxyquinoline derivatives, such as:
8-Hydroxyquinoline: The parent compound with broad biological activities.
8-Hydroxyquinoline-5-sulfonic acid: Known for its enhanced solubility and biological properties.
8-Hydroxyquinoline-2-carboxylic acid: Exhibits similar chelating properties and biological activities.
This compound is unique due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity compared to other derivatives .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(8-hydroxyquinolin-2-yl)ethyl benzoate |
InChI |
InChI=1S/C18H15NO3/c20-16-8-4-7-13-9-10-15(19-17(13)16)11-12-22-18(21)14-5-2-1-3-6-14/h1-10,20H,11-12H2 |
InChI Key |
JOTJNWHLHIPPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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